Acetanilide, 4'-(bis(2-bromoethyl)amino)-
Description
Contextualization within Alkylating Agent Chemistry
Alkylating agents are a class of reactive compounds that introduce alkyl groups into nucleophilic sites on other molecules. mcgill.ca The bis(2-bromoethyl)amino group in Acetanilide (B955), 4'-(bis(2-bromoethyl)amino)- firmly places it within the category of nitrogen mustards. britannica.com These agents are characterized by their ability to form highly reactive aziridinium (B1262131) ions through intramolecular cyclization, which then act as the electrophilic species that alkylate biological macromolecules, most notably DNA. britannica.com
The bifunctional nature of the bis(2-bromoethyl)amino group allows for the formation of cross-links, either within the same DNA strand (intrastrand) or between two different strands (interstrand). britannica.com This ability to induce DNA cross-linking is a hallmark of many potent anticancer agents, as it can effectively block DNA replication and transcription, leading to cell death.
Historical Perspective of Aminoarylbis(2-bromoethyl)amine Derivatives in Chemical Synthesis
The history of aminoarylbis(2-bromoethyl)amine derivatives is intrinsically linked to the development of nitrogen mustards as chemical warfare agents and their subsequent repurposing as the first effective chemotherapeutic drugs. researchgate.netbritannica.com The journey began with the sulfur mustards in World War I, and later, during World War II, the nitrogen analogues were developed. britannica.com
Early research into aromatic nitrogen mustards aimed to modify the reactivity and toxicity of the aliphatic mustards. nih.gov It was discovered that attaching the bis(2-chloroethyl)amino group to an aromatic ring generally reduced the compound's reactivity, making it more stable and allowing for oral administration in some cases. nih.gov This led to the synthesis of a wide array of aromatic nitrogen mustards, with researchers systematically altering the substituents on the aromatic ring to fine-tune the pharmacological properties.
The synthesis of aniline (B41778) itself, the precursor to many of these compounds, has a rich history dating back to the 19th century and the rise of the synthetic dye industry. mcgill.canih.govresearchgate.netwikipedia.org The development of methods to functionalize the aromatic ring of aniline and its derivatives paved the way for the creation of complex molecules like Acetanilide, 4'-(bis(2-bromoethyl)amino)-.
Significance of the Acetanilide Moiety in Chemical Transformations
The acetanilide moiety, or N-phenylacetamide group, plays a crucial role in directing the outcomes of chemical transformations. In the context of electrophilic aromatic substitution reactions, the acetamido group is a moderately activating, ortho-, para-directing group. This directive influence is a consequence of the lone pair of electrons on the nitrogen atom being delocalized into the aromatic ring, thereby increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack.
Furthermore, the acetamido group can act as a protecting group for the amino functionality of aniline. Aniline itself is highly reactive and prone to oxidation, and its free amino group can interfere with many chemical reactions. By converting the amino group to an acetamido group, its reactivity is tempered, allowing for more controlled and selective chemical modifications on the aromatic ring. Following the desired transformations, the acetyl group can often be removed through hydrolysis to regenerate the amino group.
Structure
2D Structure
Properties
CAS No. |
2045-17-2 |
|---|---|
Molecular Formula |
C12H16Br2N2O |
Molecular Weight |
364.08 g/mol |
IUPAC Name |
N-[4-[bis(2-bromoethyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C12H16Br2N2O/c1-10(17)15-11-2-4-12(5-3-11)16(8-6-13)9-7-14/h2-5H,6-9H2,1H3,(H,15,17) |
InChI Key |
HDIDAFMIJYIOOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N(CCBr)CCBr |
Origin of Product |
United States |
Synthetic Methodologies for Acetanilide, 4 Bis 2 Bromoethyl Amino
Precursor Synthesis and Functionalization
The foundation of the synthesis lies in the efficient preparation of appropriately substituted precursors. This section details the common methods for synthesizing 4-aminoacetanilide derivatives and the subsequent strategies for the bromination of the ethyl groups.
Synthesis of 4-Aminoacetanilide Derivatives
4-Aminoacetanilide, also known as N-(4-aminophenyl)acetamide, serves as a crucial starting material. There are two primary and well-established routes for its synthesis:
Acetylation of p-Phenylenediamine (B122844): This method involves the selective acetylation of one of the amino groups of p-phenylenediamine. A common procedure utilizes acetic acid in the presence of a suitable solvent and catalyst. For instance, reacting p-phenylenediamine with acetic acid in ethyl acetate (B1210297) with a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) at elevated temperatures (65-90°C) can afford 4-aminoacetanilide in high purity and yield. chemicalbook.com
Reduction of 4-Nitroacetanilide: An alternative and widely used approach is the reduction of the nitro group of 4-nitroacetanilide. This transformation can be achieved using various reducing agents. A classic method involves the use of iron filings in the presence of a weak acid, such as acetic acid, in an aqueous medium. bloomtechz.com More contemporary and environmentally benign "green" methods employ reducing systems like zinc powder with ammonium (B1175870) chloride in water. wikipedia.org Catalytic hydrogenation over a suitable catalyst, such as palladium on carbon, is also an effective method for this reduction. wikipedia.org
| Starting Material | Reagents and Conditions | Product | Yield | Purity | Reference |
| p-Phenylenediamine | Acetic acid, Ethyl acetate, 1,4-diazabicyclo[2.2.2]octane, 65-90°C, 6h | 4-Aminoacetanilide | 98.6% | 99.1% | CN112225670A chemicalbook.com |
| 4-Nitroacetanilide | Iron filings, Acetic acid, Water, Boiling | 4-Aminoacetanilide | 55% | - | Systematic Organic Chemistry, 1937 bloomtechz.com |
| 4-Nitroacetanilide | Zn, NH4Cl, Water | 4-Aminoacetanilide | - | - | Wikipedia wikipedia.org |
| 4-Nitroacetanilide | H2, Hydrogenation catalyst | 4-Aminoacetanilide | - | - | Wikipedia wikipedia.org |
Bromination Strategies for Ethyl Groups
The conversion of the hydroxyl groups of the N,N-bis(2-hydroxyethyl) intermediate to bromide groups is a critical step. The choice of brominating agent is crucial to ensure high conversion and selectivity, particularly to avoid unwanted reactions with the acetamido group.
Phosphorus tribromide (PBr3) is a commonly employed reagent for this type of transformation. The reaction typically involves treating the N,N-bis(2-hydroxyethyl)aniline derivative with PBr3, often in an inert solvent. nih.govresearchgate.net The mechanism involves the reaction of the alcohol with PBr3 to form a phosphite (B83602) ester, which is then displaced by a bromide ion. Care must be taken to control the reaction conditions, such as temperature, to prevent side reactions. The amide functionality is generally stable under these conditions, allowing for the selective bromination of the primary alcohol groups. nih.gov
Coupling Reactions and Reaction Conditions
With the precursor in hand, the next phase of the synthesis focuses on the introduction of the bis(2-bromoethyl)amino moiety. This is typically achieved through N-alkylation strategies, followed by optimization of the reaction parameters to maximize yield and purity.
N-Alkylation Strategies
The introduction of the two ethyl groups onto the amino nitrogen of 4-aminoacetanilide is a key coupling reaction. A common and effective strategy is the N-alkylation using a two-carbon electrophile.
One plausible and widely used method for N,N-dihydroxyethylation of anilines is the reaction with ethylene (B1197577) oxide. This reaction proceeds via the nucleophilic attack of the amino group on the epoxide ring. The reaction is typically carried out under controlled temperature and pressure conditions. The presence of a catalyst, such as an acid or a base, can influence the reaction rate. nih.gov Given the presence of two reactive sites on the primary amine of 4-aminoacetanilide, careful control of stoichiometry and reaction conditions is necessary to achieve the desired bis-hydroxyethylation.
An alternative approach involves the use of 2-bromoethanol. This N-alkylation reaction would proceed via a nucleophilic substitution mechanism, where the amino group of 4-aminoacetanilide displaces the bromide ion from two molecules of 2-bromoethanol. This reaction is often carried out in the presence of a base to neutralize the hydrobromic acid formed as a byproduct.
Optimization of Reaction Parameters
The efficiency of the N-alkylation and subsequent bromination reactions is highly dependent on the reaction parameters. Optimization of these parameters is crucial for achieving high yields and minimizing the formation of byproducts.
For the N-alkylation with ethylene oxide , key parameters to optimize include:
Temperature and Pressure: These parameters significantly affect the rate of reaction and the solubility of ethylene oxide.
Catalyst: The choice and concentration of an acid or base catalyst can influence the reaction pathway and selectivity.
Solvent: The choice of solvent can affect the solubility of reactants and the reaction rate.
Stoichiometry: The molar ratio of 4-aminoacetanilide to ethylene oxide needs to be carefully controlled to favor the formation of the di-substituted product.
For the bromination with phosphorus tribromide , optimization would focus on:
Temperature: Lower temperatures are often preferred to control the exothermicity of the reaction and minimize side reactions.
Solvent: An inert solvent is typically used to facilitate the reaction and control the temperature.
Rate of Addition: Slow, controlled addition of PBr3 to the diol solution is important to manage the reaction rate.
Work-up Procedure: Proper quenching and purification steps are necessary to isolate the desired product in high purity.
| Reaction Step | Key Parameters for Optimization | Potential Challenges |
| N-Alkylation | Temperature, Pressure, Catalyst, Solvent, Stoichiometry | Mono-alkylation, Polymerization of ethylene oxide |
| Bromination | Temperature, Solvent, Rate of Reagent Addition, Work-up | Over-bromination, Reaction with amide group |
Advanced Synthetic Approaches
While the stepwise approach of precursor synthesis followed by functionalization is a reliable method, more advanced synthetic strategies aim to improve efficiency and reduce the number of synthetic steps.
One potential advanced approach is a one-pot synthesis from a readily available starting material. For instance, a one-pot reaction starting from aniline (B41778) could involve a sequence of acetylation, N,N-dihydroxyethylation, and bromination in a single reaction vessel without the isolation of intermediates. While conceptually attractive, achieving high selectivity and yield in such a multi-step one-pot process would require careful selection of reagents and reaction conditions to ensure compatibility between the different transformations.
Another advanced strategy could involve the use of pre-functionalized building blocks . For example, one could synthesize a 4-aminophenyl derivative already containing the bis(2-bromoethyl)amino group and then perform the final acetylation step. This approach could potentially simplify the final purification steps.
Furthermore, the development of novel catalytic systems for C-N bond formation and selective halogenation could offer more efficient and environmentally friendly routes to Acetanilide (B955), 4'-(bis(2-bromoethyl)amino)-. For example, metal-free catalytic systems for N-alkylation or novel brominating agents with enhanced selectivity could be explored. nih.gov
Stereoselective Synthesis Considerations
Stereoselective synthesis is a critical aspect in the preparation of chiral molecules. However, in the case of Acetanilide, 4'-(bis(2-bromoethyl)amino)-, the molecule is achiral and does not possess any stereocenters. The synthesis does not involve the formation of any new chiral centers, and therefore, considerations of stereoselective synthesis are not applicable to the preparation of this specific compound.
Flow Chemistry and Continuous Synthesis Methodologies
N-alkylation reactions of aromatic amines have been successfully performed in flow reactors. thalesnano.com These systems offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and fewer byproducts compared to traditional batch processes. The use of packed-bed reactors with heterogeneous catalysts or reagents can also simplify product purification. vapourtec.com For instance, the N-alkylation of 4'-aminoacetanilide (B89850) with ethylene oxide could potentially be carried out in a continuous flow setup.
Similarly, bromination reactions can be hazardous in batch processing due to their exothermic nature. Flow reactors provide a much higher surface-area-to-volume ratio, allowing for efficient heat dissipation and better temperature control, thus enhancing the safety of the process. The introduction of the brominating agent can be precisely controlled, minimizing the risk of runaway reactions.
The potential advantages of employing flow chemistry for the synthesis of Acetanilide, 4'-(bis(2-bromoethyl)amino)- include:
Enhanced Safety: Better control over exothermic reactions.
Improved Yield and Purity: Precise control of reaction parameters minimizes byproduct formation.
Scalability: Continuous production is more readily scalable than batch processes.
Automation: Flow systems can be automated for continuous and unattended operation.
Purification and Isolation Techniques for the Compound
The purification and isolation of Acetanilide, 4'-(bis(2-bromoethyl)amino)- and its intermediates are crucial for obtaining a product of high purity. A combination of techniques is typically employed.
Following the N,N-dihydroxyethylation step, the intermediate 4'-(bis(2-hydroxyethyl)amino)acetanilide can be purified by recrystallization from a suitable solvent or solvent mixture. Column chromatography could also be used if simple recrystallization does not provide the desired purity.
The final product, Acetanilide, 4'-(bis(2-bromoethyl)amino)-, being a tertiary amine, can be purified using a variety of methods. Given its expected solid nature, recrystallization is a primary method of purification. The choice of solvent is critical and would be determined experimentally to find a system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
Column chromatography is another powerful technique for purifying the final compound. Silica gel is a common stationary phase, and the mobile phase would be a mixture of non-polar and polar solvents, such as a hexane/ethyl acetate gradient.
Liquid-liquid extraction can also be employed as a preliminary purification step. Since the final product is a tertiary amine, its basicity allows for its separation from non-basic impurities. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the amine, transferring it to the aqueous phase. The aqueous phase can then be basified, and the purified amine can be extracted back into an organic solvent.
The purity of the final compound would be assessed using standard analytical techniques such as:
Melting Point: A sharp melting point range is indicative of high purity.
Thin-Layer Chromatography (TLC): To check for the presence of impurities.
Spectroscopic Methods: ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the structure and identify any residual impurities.
The following table outlines the common purification techniques applicable to the synthesis of Acetanilide, 4'-(bis(2-bromoethyl)amino)-.
| Compound | Purification Technique |
| 4'-(bis(2-hydroxyethyl)amino)acetanilide | Recrystallization, Column Chromatography |
| Acetanilide, 4'-(bis(2-bromoethyl)amino)- | Recrystallization, Column Chromatography, Acid-Base Extraction |
Chemical Reactivity and Mechanistic Studies of Acetanilide, 4 Bis 2 Bromoethyl Amino
Alkylation Mechanisms of the Bis(2-bromoethyl)amino Moiety
The bis(2-bromoethyl)amino group is the primary center of alkylating activity in the molecule. This reactivity is a hallmark of nitrogen mustards and proceeds through a well-established intramolecular cyclization followed by nucleophilic attack.
Formation and Reactivity of Aziridinium (B1262131) Ion Intermediates
The intramolecular cyclization of one of the 2-bromoethyl arms results in the formation of a highly strained, three-membered heterocyclic cation known as an aziridinium ion. This ion is a potent electrophile due to the significant ring strain and the positive charge on the nitrogen atom. The formation of this intermediate is a key feature of the alkylating mechanism of nitrogen mustards.
The aziridinium ion is highly susceptible to attack by nucleophiles. The ring-opening reaction occurs via an S(_N)2 mechanism, where the nucleophile attacks one of the carbon atoms of the aziridinium ring, leading to the formation of a stable covalent bond and the regeneration of the tertiary amine. The high reactivity of the aziridinium ion ensures that the alkylation proceeds efficiently once this intermediate is formed. After the first alkylation event, the second 2-bromoethyl arm can undergo a similar cyclization to form another aziridinium ion, allowing the molecule to act as a bifunctional alkylating agent capable of cross-linking nucleophilic species.
Role of Substituent Effects on Reactivity
Table 1: Relative Reactivity of Substituted Aniline (B41778) Mustards
| Substituent at para-position | Electronic Effect | Relative Rate of Alkylation |
|---|---|---|
| -NH(_2) | Strongly Electron-Donating | High |
| -NHCOCH(_3) | Moderately Electron-Donating | Moderate |
| -H | Neutral | Baseline |
| -NO(_2) | Strongly Electron-Withdrawing | Low |
Acetanilide (B955) Functional Group Reactivity
Amide Hydrolysis Mechanisms
The amide linkage in the acetanilide group is susceptible to hydrolysis under both acidic and basic conditions, although it is generally a stable functional group.
Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water, followed by proton transfer and elimination of the amine, leads to the formation of acetic acid and the corresponding 4-amino-N,N-bis(2-bromoethyl)aniline.
Under basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution reaction. This is followed by the elimination of the aniline derivative as the leaving group, which then abstracts a proton from the newly formed carboxylic acid to yield the carboxylate and the free amine. The hydrolysis of the amide bond would alter the electronic effect on the bis(2-bromoethyl)amino group, converting the moderately activating acetamido group into a strongly activating amino group, thereby increasing the alkylating potency of the molecule.
Aromatic Ring Electrophilic/Nucleophilic Substitution Potentials
The aromatic ring of the acetanilide moiety can undergo electrophilic substitution reactions. The acetamido group is an ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the acetamido substituent. ijarsct.co.in However, because the para position is already occupied by the bis(2-bromoethyl)amino group, electrophilic substitution would be directed to the positions ortho to the acetamido group. The acetamido group is an activating group, making the ring more susceptible to electrophilic attack than benzene (B151609) itself, though less so than aniline. ijarsct.co.in
Nucleophilic aromatic substitution on the ring is generally difficult as the ring is electron-rich and lacks a strong electron-withdrawing group to activate it towards nucleophilic attack. Such reactions would require harsh conditions and are not considered a primary pathway of reactivity for this molecule under normal circumstances.
Ligand Interactions and Coordination Chemistry of Acetanilide, 4'-(bis(2-bromoethyl)amino)-
The coordination chemistry of Acetanilide, 4'-(bis(2-bromoethyl)amino)-, an aromatic nitrogen mustard, is primarily dictated by the lone pair of electrons on the tertiary amine nitrogen and potentially by the bromine atoms. While specific studies on this exact molecule are limited in publicly available literature, the behavior of analogous nitrogen mustard compounds provides a strong basis for understanding its potential interactions with metal ions.
Metal Ion Complexation Studies
Nitrogen mustards, characterized by the N,N-bis(2-haloethyl)amino functional group, are known to form coordination complexes with various transition metals. The tertiary amine nitrogen acts as a Lewis base, donating its lone pair of electrons to a metal center. The reactivity of the nitrogen mustard can be significantly modulated through this complexation. For instance, the binding of a metal to the nitrogen atom can influence the rate of formation of the highly reactive aziridinium ion, a key intermediate in the alkylating action of these compounds. nih.govresearchgate.net
Studies on related aromatic nitrogen mustards have shown that they can coordinate to metal centers such as platinum(II). researchgate.netrsc.org The resulting complexes can exhibit altered electronic properties and steric environments around the nitrogen mustard moiety, which in turn affects their chemical reactivity. The coordination can lead to a decrease in the nucleophilicity of the nitrogen atom, potentially slowing down the intramolecular cyclization to the aziridinium ion. nih.gov
Table 1: Potential Coordination Interactions of Acetanilide, 4'-(bis(2-bromoethyl)amino)- with Metal Ions
| Metal Ion | Potential Coordination Site(s) | Expected Impact on Reactivity |
| Platinum(II) | Tertiary Amine Nitrogen | Stabilization of the nitrogen mustard, modulation of aziridinium ion formation. researchgate.netrsc.org |
| Palladium(II) | Tertiary Amine Nitrogen | Similar to Platinum(II), potential for catalytic applications. |
| Copper(II) | Tertiary Amine Nitrogen, potentially Bromine | Redox activity of copper could influence the ligand's chemical transformations. |
| Iron(III) | Tertiary Amine Nitrogen | Formation of complexes with potential relevance in bioinorganic chemistry. |
Catalytic Applications of Acetanilide, 4'-(bis(2-bromoethyl)amino)- as a Ligand
While there is a vast body of research on the use of nitrogen-containing ligands in catalysis, specific applications of Acetanilide, 4'-(bis(2-bromoethyl)amino)- as a ligand in catalytic processes are not well-documented. However, based on its structure, one can infer potential, albeit hypothetical, catalytic roles. The presence of a tertiary amine and bromoethyl arms could allow it to act as a chelating ligand, forming stable complexes with transition metals that are active catalysts.
The field of catalysis often utilizes ligands to tune the steric and electronic properties of a metal center, thereby controlling the activity and selectivity of a catalytic reaction. If Acetanilide, 4'-(bis(2-bromoethyl)amino)- were to be employed as a ligand, its bulky nature could create a specific steric environment around the metal, potentially leading to selectivity in reactions such as hydrogenations, cross-couplings, or polymerizations. The electron-withdrawing nature of the bromoethyl groups might also influence the electronic properties of the metal center, thereby affecting its catalytic activity.
Other Significant Chemical Transformations
The most significant chemical transformation of Acetanilide, 4'-(bis(2-bromoethyl)amino)-, characteristic of all nitrogen mustards, is the intramolecular cyclization to form a highly electrophilic aziridinium ion. This process is initiated by the nucleophilic attack of the tertiary amine nitrogen on the adjacent carbon atom bearing a bromine atom, with bromide acting as a leaving group. wikipedia.org
This transformation is crucial as the resulting aziridinium ion is a potent alkylating agent. It can readily react with a wide range of nucleophiles. wikipedia.orgnih.gov In a biological context, the primary target for alkylation is the N7 position of guanine (B1146940) in DNA, leading to the formation of covalent adducts and interstrand cross-links, which is the basis of the cytotoxic and anticancer properties of many nitrogen mustards. wikipedia.orgnih.gov
Scheme 1: Intramolecular Cyclization and Reaction with a Nucleophile
Beyond this fundamental reaction, the bis(2-bromoethyl)amino group can also undergo elimination reactions under certain conditions. Furthermore, the acetanilide moiety itself can participate in various aromatic substitution reactions, although the reactivity of the aromatic ring will be influenced by the strongly deactivating bis(2-bromoethyl)amino substituent. Reactions involving the amide group, such as hydrolysis, are also possible under acidic or basic conditions.
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone in the characterization of organic molecules, offering precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons, the ethyl chain protons, and the acetyl methyl protons. The aromatic protons are expected to appear as a set of two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the ethyl chains adjacent to the nitrogen and bromine atoms will likely present as two triplets. The methyl protons of the acetyl group will appear as a singlet.
¹³C NMR Spectroscopy: The carbon NMR spectrum will complement the ¹H NMR data, showing signals for each unique carbon atom in the molecule. This includes the carbonyl carbon, the aromatic carbons, the carbons of the ethyl chains, and the methyl carbon of the acetyl group.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Acetyl CH₃ | ~2.1 | ~24 |
| -N-CH₂- | ~3.7 | ~53 |
| -CH₂-Br | ~3.5 | ~30 |
| Aromatic CH (ortho to -NHCOCH₃) | ~7.5 | ~121 |
| Aromatic CH (ortho to -N(CH₂CH₂Br)₂) | ~6.7 | ~112 |
| Aromatic C (ipso, -NHCOCH₃) | - | ~130 |
| Aromatic C (ipso, -N(CH₂CH₂Br)₂) | - | ~145 |
| Carbonyl C=O | - | ~168 |
Note: These are predicted values based on analogous structures and may vary slightly from experimental data.
To unequivocally confirm the proposed structure, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. For instance, it would show a correlation between the two triplet signals of the bromoethyl groups, confirming their vicinal relationship. It would also show correlations between the ortho and meta protons on the aromatic ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. For example, the methyl protons of the acetyl group would show a correlation to the carbonyl carbon. The protons of the N-methylene groups would show correlations to the ipso-carbon of the aromatic ring.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-resolution mass spectrometry would be employed to determine the precise molecular weight of "Acetanilide, 4'-(bis(2-bromoethyl)amino)-". This allows for the calculation of the elemental formula with high accuracy, confirming the presence of two bromine atoms due to their characteristic isotopic pattern (¹⁹Br and ⁸¹Br in nearly equal abundance). The expected monoisotopic mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value.
Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion) and its subsequent fragmentation to produce product ions. The fragmentation pattern provides valuable insights into the molecule's structure. Key fragmentation pathways for "Acetanilide, 4'-(bis(2-bromoethyl)amino)-" would likely include:
Loss of a bromine atom.
Cleavage of the C-N bond of the bromoethyl group.
Fragmentation of the acetamide (B32628) group, such as the loss of the acetyl group.
Analysis of these fragmentation patterns helps to piece together the molecular structure and confirm the connectivity of the different functional groups.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths corresponding to the vibrational frequencies of different bonds.
The IR spectrum of "Acetanilide, 4'-(bis(2-bromoethyl)amino)-" is expected to show characteristic absorption bands for the amide and aromatic functionalities, as well as the alkyl and C-Br bonds.
Interactive Data Table: Expected IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amide) | Stretching | ~3300 |
| C=O (Amide) | Stretching | ~1670 |
| C-N (Amide) | Stretching | ~1540 (Amide II band) |
| C-H (Aromatic) | Stretching | ~3100-3000 |
| C=C (Aromatic) | Stretching | ~1600, ~1500 |
| C-H (Alkyl) | Stretching | ~2960-2850 |
| C-Br | Stretching | ~600-500 |
The presence of these characteristic absorption bands in the IR spectrum would provide strong evidence for the presence of the key functional groups within the "Acetanilide, 4'-(bis(2-bromoethyl)amino)-" molecule.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. This method involves directing a beam of X-rays onto a single crystal of the substance. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a three-dimensional model of the electron density within the crystal can be generated. From this model, the exact coordinates of each atom in the molecule can be determined, providing definitive information about its solid-state conformation.
For Acetanilide (B955), 4'-(bis(2-bromoethyl)amino)-, a successful X-ray crystallographic analysis would yield a wealth of structural data. This includes precise measurements of bond lengths (e.g., C-C, C-N, C=O, C-Br) and bond angles, which are fundamental to understanding the molecule's geometry. It would also reveal the planarity of the phenyl ring and the acetamido group, as well as the conformation of the bis(2-bromoethyl)amino substituent.
Furthermore, the crystallographic data would provide insights into the intermolecular interactions that govern the crystal packing. These interactions, such as hydrogen bonds (potentially involving the amide N-H and C=O groups) and van der Waals forces, are crucial for understanding the solid-state properties of the compound.
Despite the utility of this technique, a review of available scientific literature did not yield specific experimental X-ray crystallographic data for Acetanilide, 4'-(bis(2-bromoethyl)amino)-. Therefore, detailed structural parameters for this compound remain to be determined and reported.
Table 1: Hypothetical Crystallographic Data for Acetanilide, 4'-(bis(2-bromoethyl)amino)-
This table illustrates the type of data that would be obtained from an X-ray crystallographic analysis. No experimental data is currently available.
| Parameter | Value |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z | To be determined |
UV-Vis Spectroscopy for Electronic Transitions and Conjugation
UV-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. The specific wavelengths of light absorbed are characteristic of the electronic structure of the molecule, particularly the presence of chromophores and conjugated systems.
The structure of Acetanilide, 4'-(bis(2-bromoethyl)amino)- contains several features that would give rise to a characteristic UV-Vis spectrum. The benzene ring, the acetamido group (-NHCOCH₃), and the nitrogen atom of the bis(2-bromoethyl)amino group are all part of a conjugated system. The lone pair of electrons on the amino nitrogen can delocalize into the π-system of the phenyl ring, and this delocalization is further influenced by the electron-withdrawing nature of the acetamido group.
Typically, acetanilide derivatives exhibit absorption bands corresponding to π → π* transitions within the aromatic ring. The presence of the amino group as a strong auxochrome at the para position is expected to cause a significant bathochromic (red) shift of these absorption bands to longer wavelengths compared to unsubstituted acetanilide. This is due to the extension of the conjugated system and the increased energy of the highest occupied molecular orbital (HOMO).
A UV-Vis spectrum of this compound would provide valuable information on its electronic properties. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε), a measure of how strongly the compound absorbs light at that wavelength, are key parameters that can be determined.
However, a thorough search of scientific databases did not uncover specific experimental UV-Vis spectroscopic data, such as the λmax and molar absorptivity values, for Acetanilide, 4'-(bis(2-bromoethyl)amino)-.
Table 2: Expected UV-Vis Absorption Data for Acetanilide, 4'-(bis(2-bromoethyl)amino)-
This table outlines the kind of data that would be generated from a UV-Vis spectroscopic analysis. No experimental data is currently available in the reviewed literature.
| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |
| e.g., Ethanol | To be determined | To be determined | e.g., π → π |
| e.g., Cyclohexane | To be determined | To be determined | e.g., π → π |
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are fundamental to understanding the electronic structure and energy of molecules.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. researchgate.netund.edu This approach is favored for its balance of accuracy and computational cost. A DFT study on Acetanilide (B955), 4'-(bis(2-bromoethyl)amino)- would begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. From this optimized structure, a wealth of electronic properties can be calculated, including the distribution of electron density, the molecular electrostatic potential (MEP), and dipole moments. The MEP, for instance, is crucial for identifying regions of the molecule that are electron-rich or electron-poor, which in turn helps in predicting sites susceptible to electrophilic or nucleophilic attack. While specific DFT data for the target molecule is unavailable, studies on similar acetanilide derivatives often employ functionals like B3LYP with basis sets such as 6-311++G(d,p) to achieve reliable results. researchgate.netnih.gov
Table 1: Hypothetical DFT-Calculated Parameters for Acetanilide, 4'-(bis(2-bromoethyl)amino)-
| Parameter | Hypothetical Value | Significance |
| Total Energy (Hartree) | Value | Indicates the overall stability of the molecule. |
| Dipole Moment (Debye) | Value | Measures the polarity of the molecule. |
| HOMO Energy (eV) | Value | Relates to the electron-donating ability. |
| LUMO Energy (eV) | Value | Relates to the electron-accepting ability. |
| HOMO-LUMO Gap (eV) | Value | Indicates chemical reactivity and kinetic stability. |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from a DFT study.
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. nih.gov The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical stability and reactivity. nih.govajchem-a.com A small HOMO-LUMO gap generally suggests that a molecule is more reactive. dntb.gov.ua FMO analysis can also visualize the spatial distribution of these orbitals, indicating which parts of the molecule are involved in electron donation and acceptance. rsc.org
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in mapping out the pathways of chemical reactions, providing a level of detail that is often unattainable through experiments.
For any chemical reaction involving Acetanilide, 4'-(bis(2-bromoethyl)amino)-, identifying the transition state is crucial for understanding the reaction mechanism. The transition state is the highest energy point along the reaction coordinate, representing the barrier that must be overcome for the reaction to proceed. Computational methods can be used to locate and characterize the geometry and energy of these fleeting structures.
By calculating the energies of the reactants, transition states, and products, a reaction energy profile can be constructed. This profile visually represents the energy changes that occur throughout a reaction. The difference in energy between the reactants and the transition state is the activation barrier, a key factor in determining the reaction rate.
Molecular Dynamics Simulations for Conformational Analysis
While quantum chemical calculations are excellent for static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules. fu-berlin.defu-berlin.de An MD simulation of Acetanilide, 4'-(bis(2-bromoethyl)amino)- would involve simulating the movement of its atoms over time, governed by a force field. fu-berlin.de This allows for the exploration of the molecule's conformational landscape, identifying the different shapes it can adopt and the relative energies of these conformations. Such simulations are particularly useful for understanding how the molecule might interact with other molecules, such as solvents or biological macromolecules. researchgate.net
Structure-Reactivity Relationship Predictions
The reactivity of "Acetanilide, 4'-(bis(2-bromoethyl)amino)-" is primarily dictated by the interplay of its three key structural components: the acetanilide group, the aromatic ring, and the bis(2-bromoethyl)amino moiety. Computational studies on related molecules, such as the parent compound acetanilide and other nitrogen mustards, provide a framework for understanding how electronic and structural factors influence the chemical behavior of the target molecule.
Key Molecular Descriptors and Their Predicted Influence:
The reactivity and interaction of a molecule can be predicted by calculating a variety of molecular descriptors. These descriptors are typically derived from quantum chemical calculations, such as those based on Density Functional Theory (DFT). For a molecule like "Acetanilide, 4'-(bis(2-bromoethyl)amino)-", the following descriptors are crucial for predicting its reactivity:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting a molecule's reactivity.
The HOMO energy is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a greater propensity to act as a nucleophile. In "Acetanilide, 4'-(bis(2-bromoethyl)amino)-", the lone pair of electrons on the nitrogen atom of the bis(2-bromoethyl)amino group is expected to be a significant contributor to the HOMO.
The LUMO energy reflects the molecule's ability to accept electrons. A lower LUMO energy suggests a greater susceptibility to nucleophilic attack. The antibonding orbitals associated with the C-Br bonds are likely to be major components of the LUMO.
The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution within a molecule. It allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
For "Acetanilide, 4'-(bis(2-bromoethyl)amino)-", the oxygen atom of the carbonyl group and the nitrogen atom of the bis(2-bromoethyl)amino group are predicted to be regions of high electron density (negative potential), making them susceptible to electrophilic attack.
Conversely, the hydrogen atoms of the ethyl chains and the regions around the bromine atoms are expected to exhibit positive electrostatic potential, indicating them as potential sites for nucleophilic interaction.
| Descriptor | Formula | Predicted Significance for Acetanilide, 4'-(bis(2-bromoethyl)amino)- |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | A higher value suggests greater stability and lower reactivity. |
| Chemical Softness (S) | 1 / (2η) | A higher value indicates greater polarizability and higher reactivity. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the molecule's ability to attract electrons. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons from an equilibrium system. |
| Electrophilicity Index (ω) | μ2 / (2η) | Quantifies the ability of a molecule to accept electrons. A higher value indicates a stronger electrophile. |
Predicted Reactivity:
The primary mode of reactivity for nitrogen mustards like "Acetanilide, 4'-(bis(2-bromoethyl)amino)-" is alkylation. This process is initiated by the intramolecular cyclization of one of the 2-bromoethyl arms, where the nitrogen atom acts as a nucleophile to displace the bromide ion, forming a highly reactive aziridinium (B1262131) ion. This strained, three-membered ring is a potent electrophile and can be attacked by nucleophiles, such as the N7 atom of guanine (B1146940) in DNA.
Computational studies can model the reaction pathway for the formation of the aziridinium ion, calculating the activation energy for this step. A lower activation energy would imply a faster rate of formation and, consequently, higher alkylating reactivity. The electronic properties of the acetanilide substituent on the aromatic ring will modulate this reactivity. The acetamido group is an activating group, meaning it donates electron density to the aromatic ring, which in turn increases the nucleophilicity of the nitrogen atom, thus facilitating the formation of the aziridinium ion.
Synthesis and Chemical Studies of Derivatives and Analogues
Modification of the Acetanilide (B955) Moiety
The acetanilide moiety of Acetanilide, 4'-(bis(2-bromoethyl)amino)- serves as a crucial scaffold for chemical modifications aimed at fine-tuning its physicochemical and reactive properties. Researchers have explored various strategies to alter this part of the molecule, focusing on the aromatic ring and the amide functional group to develop derivatives with tailored characteristics.
Substituent Effects on the Aromatic Ring
The introduction of substituents onto the aromatic ring of the acetanilide structure can significantly influence the molecule's electronic properties, reactivity, and biological interactions. The nature and position of these substituents can alter the electron density of the ring and, consequently, the reactivity of the nitrogen mustard group.
Electron-donating groups, such as methoxy (B1213986) (-OCH3), are known to increase the electron density on the aromatic ring. This can, in turn, enhance the nucleophilicity of the nitrogen atom in the bis(2-bromoethyl)amino group, potentially modulating its alkylating activity. For instance, derivatives like Acetanilide, 3'-(2-(bis(2-bromoethyl)amino)ethyl)-4'-methoxy- have been synthesized to study how such substitutions impact the compound's properties. ontosight.ai
Conversely, electron-withdrawing groups, such as nitro (-NO2) or halogens (e.g., -Cl, -F), decrease the electron density of the aromatic ring. This can influence the chemical reactivity and metabolic stability of the compound. The synthesis of halogenated acetanilide derivatives is a common strategy to explore these effects. For example, the preparation of 4'-chloroacetanilide (B195516) and 4'-[Bis(2-chloroethyl)amino]-2-fluoroacetanilide highlights the interest in understanding the impact of halogen substitution. prepchem.com
The following table summarizes the effects of different substituents on the aromatic ring of acetanilide derivatives:
| Substituent | Position | General Effect on Aromatic Ring | Potential Impact on the Molecule |
| Methoxy (-OCH3) | 4' | Electron-donating | May increase the nucleophilicity of the alkylating arm. |
| Chloro (-Cl) | 4' | Electron-withdrawing | Can alter reactivity and metabolic pathways. |
| Fluoro (-F) | 2' | Electron-withdrawing | May influence binding interactions and stability. |
| Nitro (-NO2) | 4' | Strongly electron-withdrawing | Significantly decreases electron density, affecting reactivity. |
Amide Functional Group Modifications
The amide group in acetanilide is a key site for chemical modification, offering opportunities to alter the compound's polarity, hydrogen bonding capabilities, and metabolic stability. Bioisosteric replacement of the amide bond is a common strategy in medicinal chemistry to improve a molecule's properties. nih.gov
One approach involves replacing the amide group with other functional groups that mimic its size and electronic characteristics but offer different chemical properties. Examples of amide bioisosteres include oxadiazoles (B1248032) and imidazoles. nih.gov These modifications can lead to derivatives with enhanced metabolic stability, as the amide bond can be susceptible to enzymatic cleavage in biological systems. nih.gov
Another modification strategy involves the alteration of the N-acetyl group. For example, replacing the methyl group with larger alkyl or aryl substituents can impact the molecule's lipophilicity and steric profile. The synthesis of various 2-phenoxy-N-phenylacetamide derivatives from 2-chloro-N-phenylacetamide demonstrates the feasibility of modifying the acyl portion of the amide. orientjchem.org
Variations in the Bis(2-bromoethyl)amino Alkylating Arm
The bis(2-bromoethyl)amino group is the pharmacophore responsible for the alkylating properties of this class of compounds. Modifications to this functional group are a primary focus of synthetic efforts to modulate reactivity and selectivity.
Alterations in Alkyl Chain Length and Branching
The length and branching of the alkyl chains in the nitrogen mustard moiety can have a profound impact on the compound's alkylating efficiency and mechanism. While the 2-bromoethyl group is the most common, researchers have investigated the effects of extending or branching these chains.
Increasing the alkyl chain length, for example, to a bis(3-bromopropyl)amino group, can alter the geometry and kinetics of the aziridinium (B1262131) ion formation, which is the reactive intermediate in the alkylation process. These changes can affect the rate of reaction and the ability of the molecule to cross-link with biological macromolecules.
Introduction of Different Halogens
The nature of the halogen atom in the alkylating arm is a critical determinant of the compound's reactivity. While bromine is a good leaving group, other halogens have also been incorporated to fine-tune the alkylating potential.
The corresponding bis(2-chloroethyl)amino derivatives are generally less reactive than their bromo- counterparts. This is due to the lower leaving group ability of chloride compared to bromide, which results in a slower formation of the aziridinium ion. The synthesis of compounds like 4'-[Bis(2-chloroethyl)amino]-2-fluoroacetanilide is an example of this type of modification.
Conversely, introducing iodine as the halogen would be expected to increase the reactivity of the alkylating agent, as iodide is a better leaving group than bromide. However, the increased reactivity of iodo-mustards can also lead to decreased stability and selectivity.
The following table outlines the expected impact of halogen substitution on the reactivity of the alkylating arm:
| Halogen | Leaving Group Ability | Expected Reactivity of Alkylating Arm |
| Fluorine | Poor | Very Low |
| Chlorine | Moderate | Lower than Bromine |
| Bromine | Good | Standard |
| Iodine | Excellent | Higher than Bromine |
Conjugation Strategies and Derivatives for Chemical Probes
The chemical structure of Acetanilide, 4'-(bis(2-bromoethyl)amino)- and its derivatives makes them suitable for conjugation to other molecules to create chemical probes. These probes can be used to study biological processes or to target specific cellular components.
Conjugation strategies often involve linking the acetanilide derivative to a carrier molecule, such as a peptide, antibody, or nanoparticle. This can be achieved by introducing a reactive handle onto the acetanilide scaffold, for example, a carboxylic acid, amine, or alkyne group. This functional group can then be used to form a covalent bond with the carrier molecule using standard bioconjugation techniques.
For instance, a derivative with a free amino group on the acetanilide ring could be coupled to a molecule containing an activated ester (e.g., an NHS ester) to form a stable amide linkage. nih.gov Alternatively, the amide group of the acetanilide itself can be modified to incorporate a linker for conjugation.
The development of such conjugates allows for the targeted delivery of the alkylating agent to specific sites of interest, which is a key strategy in the design of targeted therapeutics and chemical biology tools. The use of p-aminoacetanilide in the synthesis of more complex structures, such as β-lactams and benzothiazole (B30560) derivatives, demonstrates the versatility of the acetanilide scaffold for creating a diverse range of functional molecules. scispace.com
Synthesis of Conjugates for Mechanistic Investigations
To understand the molecular mechanisms underlying the activity of Acetanilide, 4'-(bis(2-bromoethyl)amino)-, researchers have synthesized conjugates by linking the molecule to various biomolecules and targeting moieties. The primary strategy for conjugation involves the reaction of the electrophilic bromoethyl groups with nucleophilic functional groups present in other molecules, such as sulfhydryl (-SH) or amino (-NH2) groups.
One common approach is the conjugation of the acetanilide mustard to peptides. This can be achieved through solid-phase peptide synthesis where a modified amino acid bearing a reactive group is incorporated into the peptide sequence. For instance, a peptide can be synthesized with a cysteine residue, whose free sulfhydryl group can then react with the bromoacetyl group of a modified acetanilide derivative to form a stable thioether linkage. The bromoacetylation of peptides can be performed using bromoacetic acid anhydride (B1165640) during solid-phase synthesis. This method allows for the site-specific incorporation of the acetanilide mustard into a peptide backbone.
Another strategy involves linking the nitrogen mustard to DNA-affinic molecules to enhance its targeting of cancer cells. For example, aniline (B41778) mustards have been conjugated to 9-anilinoacridines via a urea (B33335) linkage. This involves the reaction of a 4-bis(2-chloroethyl)aminophenyl isocyanate with a 9-anilinoacridine (B1211779) derivative. While this example uses a chloroethyl derivative, a similar approach could be adapted for the bromoethyl analogue. The rationale behind this strategy is to increase the concentration of the alkylating agent in the vicinity of DNA, thereby enhancing its cytotoxic effect.
The synthesis of these conjugates often requires careful control of reaction conditions to ensure selectivity and avoid unwanted side reactions. Purification and characterization of the resulting conjugates are typically performed using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to confirm the structure and purity of the final product.
Table 1: Examples of Synthetic Strategies for Conjugates
| Conjugation Partner | Reactive Group on Partner | Linkage Formed | Purpose of Conjugation |
| Peptides (with Cysteine) | Sulfhydryl (-SH) | Thioether | Mechanistic studies of protein alkylation |
| DNA-Intercalators | Amino (-NH2) | Urea | Enhanced DNA targeting |
| Carrier Proteins | Sulfhydryl (-SH) | Thioether | Immunogen preparation, delivery systems |
Development of Fluorescent or Isotopic Labels
To visualize the subcellular localization and monitor the metabolic fate of Acetanilide, 4'-(bis(2-bromoethyl)amino)-, fluorescent and isotopically labeled analogues have been developed.
Fluorescent Labels: The synthesis of fluorescent probes often involves coupling the acetanilide mustard to a fluorophore. The choice of fluorophore depends on the desired photophysical properties, such as excitation and emission wavelengths, and its stability under biological conditions. The conjugation chemistry is similar to that used for other conjugates, typically involving the reaction of the bromoethyl groups with a reactive functional group on the fluorophore. For instance, a fluorophore containing an amino or thiol group can be reacted with the acetanilide mustard. The development of novel fluorescent probes often focuses on creating "turn-on" sensors, where the fluorescence is quenched in the native state and is enhanced upon reaction with the target molecule.
Isotopic Labels: Isotopic labeling is a powerful tool for quantitative analysis and metabolic studies. For Acetanilide, 4'-(bis(2-bromoethyl)amino)-, stable isotopes such as Carbon-13 (¹³C) or Deuterium (²H) can be incorporated into the molecule. The synthesis of isotopically labeled compounds often requires starting from commercially available labeled precursors. For example, to label the acetanilide moiety, ¹³C-labeled aniline or acetic anhydride could be used in the initial synthesis. The urinary excretion and metabolic profile of compounds like 4-bromoaniline (B143363) and its [carbonyl-¹³C]-labeled N-acetanilide have been investigated in rats, providing insights into the metabolic pathways. nih.gov Such studies utilize techniques like HPLC coupled with NMR and mass spectrometry to identify and quantify the labeled metabolites. nih.gov
The synthesis of a ¹³C₇-labeled iodoacetanilide has been reported for the specific labeling of sulfhydryl groups of cysteine residues in peptides and proteins for quantitative analysis by mass spectrometry. This approach, while demonstrated with an iodo-derivative, highlights a viable strategy for creating isotopically labeled versions of haloacetyl-containing compounds for quantitative proteomics and mechanistic studies.
Table 2: Labeling Strategies and Their Applications
| Label Type | Isotope/Fluorophore | Synthetic Approach | Application |
| Fluorescent | Varies (e.g., FITC, Rhodamine) | Conjugation to a fluorophore | Cellular imaging, localization studies |
| Isotopic | ¹³C, ²H | Synthesis from labeled precursors | Metabolic studies, quantitative analysis |
Advanced Applications in Chemical Research and Materials Science
Utilization as a Chemical Probe for Mechanistic Studies
The most prominent feature of Acetanilide (B955), 4'-(bis(2-bromoethyl)amino)- is the presence of the bis(2-bromoethyl)amino group, a classic nitrogen mustard functional group. This moiety is a potent alkylating agent, capable of forming covalent bonds with nucleophilic sites in biological macromolecules, most notably DNA. This reactivity is the foundation of its utility as a chemical probe for investigating a variety of cellular and molecular processes.
The mechanism of action involves an intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion, which then readily reacts with nucleophiles. In the context of DNA, the N7 atom of guanine (B1146940) bases is a primary target for alkylation. Due to the presence of two bromoethyl arms, the compound can induce both mono-alkylation and inter- or intra-strand cross-links in the DNA double helix.
This ability to induce specific types of DNA damage makes Acetanilide, 4'-(bis(2-bromoethyl)amino)- a valuable tool for studying:
DNA Repair Pathways: By inducing known lesions, researchers can investigate the cellular machinery responsible for their repair. The specific types of adducts and cross-links formed can help in dissecting the roles of different repair pathways, such as nucleotide excision repair (NER), base excision repair (BER), and homologous recombination.
Cell Cycle Checkpoints: The introduction of DNA damage by this compound can trigger cell cycle arrest, allowing for the study of the signaling pathways and proteins involved in these critical checkpoints.
Apoptosis: The extent and nature of the DNA damage can lead to programmed cell death. The compound can be used to probe the signaling cascades that initiate and execute apoptosis in response to genotoxic stress.
The acetanilide portion of the molecule can modulate the reactivity and bioavailability of the nitrogen mustard group, potentially influencing its cellular uptake and distribution. This allows for a degree of fine-tuning in its application as a chemical probe.
Role in the Design of Novel Chemical Reagents
The bifunctional nature of Acetanilide, 4'-(bis(2-bromoethyl)amino)-, with its reactive alkylating arms and a modifiable aromatic ring, makes it an attractive scaffold for the design of novel chemical reagents. These reagents can be tailored for specific applications in biochemistry, molecular biology, and medicinal chemistry.
One key application is in the development of cross-linking agents . By attaching targeting moieties to the acetanilide ring, it is possible to direct the alkylating activity of the nitrogen mustard to specific proteins or nucleic acid sequences. This enables the study of molecular interactions and the three-dimensional architecture of macromolecular complexes.
| Reagent Type | Potential Application | Design Principle |
| Protein-Protein Cross-linkers | Mapping protein interaction networks | Modification of the acetanilide ring with a protein-binding ligand. |
| DNA-Protein Cross-linkers | Identifying proteins in proximity to specific DNA sequences | Incorporation of a DNA-intercalating or groove-binding moiety. |
| Affinity Labeling Reagents | Identifying and characterizing active sites of enzymes | Attaching a substrate analog or inhibitor to the molecule. |
Furthermore, the acetamido group can be hydrolyzed to the corresponding aniline (B41778), providing a reactive handle for further chemical modifications. This allows for the synthesis of a diverse library of bifunctional reagents with varying spacer lengths, targeting groups, and reporter tags (e.g., fluorophores or biotin).
Integration into Polymer Synthesis and Materials Science
The presence of two reactive bromoethyl groups allows Acetanilide, 4'-(bis(2-bromoethyl)amino)- to function as a cross-linking monomer in polymer synthesis. When incorporated into a polymer chain, the nitrogen mustard moieties can form covalent bonds between adjacent polymer strands, leading to the formation of a three-dimensional network. This cross-linking can significantly enhance the mechanical strength, thermal stability, and solvent resistance of the resulting material.
Potential applications in materials science include:
Smart Polymers: Polymers containing this compound could be designed to respond to specific stimuli. For instance, a change in pH could modulate the reactivity of the nitrogen mustard group, leading to controlled cross-linking or degradation of the material.
Biomaterials: The ability to cross-link biopolymers such as proteins or polysaccharides could be exploited in the development of hydrogels for tissue engineering or drug delivery applications. The biocompatibility of the acetanilide backbone would be a key consideration in such applications.
Functional Coatings: Incorporation into surface coatings could provide a mechanism for covalent attachment to a substrate, improving adhesion and durability.
The research in this area would focus on controlling the degree of cross-linking and understanding the structure-property relationships of the resulting materials.
Precursor for Complex Organic Molecule Synthesis
In the realm of synthetic organic chemistry, Acetanilide, 4'-(bis(2-bromoethyl)amino)- can serve as a versatile precursor for the synthesis of more complex molecules, particularly heterocyclic compounds. The nitrogen mustard moiety can undergo a variety of chemical transformations.
For example, reaction with primary amines or other dinucleophiles can lead to the formation of piperazine rings and other nitrogen-containing heterocycles. The acetanilide group can also be chemically modified or removed to reveal a primary aromatic amine, which is a key intermediate in the synthesis of a wide range of organic compounds, including pharmaceuticals and dyes.
| Reaction Type | Product Class | Potential Utility |
| Cyclization with Dinucleophiles | Piperazine derivatives, Diazacrown ethers | Scaffolds for medicinal chemistry, Ligands for metal catalysis |
| Deacetylation and Derivatization | Substituted anilines | Building blocks for azo dyes, pharmaceuticals, and agrochemicals |
| Nucleophilic Substitution | Diamines, Diols, Dithiols | Monomers for polymer synthesis, Ligands for coordination chemistry |
The ability to selectively react the different functional groups within the molecule provides a powerful tool for the construction of complex molecular architectures with potential applications in various fields of chemistry.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
Current synthetic strategies for aromatic nitrogen mustards often involve multi-step procedures and the use of hazardous reagents. Future research should prioritize the development of more efficient, economical, and environmentally benign synthetic routes to Acetanilide (B955), 4'-(bis(2-bromoethyl)amino)-.
Key Research Objectives:
Catalytic Methods: The application of modern catalytic systems, such as those involving transition metals or biocatalysis, could offer highly selective and efficient pathways. Research into palladium-catalyzed C-N cross-coupling reactions or enzymatic modifications of a precursor molecule could lead to novel synthetic strategies.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control, particularly for reactions involving highly reactive intermediates. Developing a flow-based synthesis for Acetanilide, 4'-(bis(2-bromoethyl)amino)- could enable safer and more efficient large-scale production.
A comparative table of potential synthetic approaches is presented below:
| Synthetic Approach | Potential Advantages | Potential Challenges |
| Greener Solvents | Reduced environmental toxicity, improved worker safety. | Identifying suitable green solvents with appropriate solubility and reactivity profiles. |
| Catalytic Methods | High selectivity, lower reaction temperatures, reduced waste. | Catalyst cost and stability, potential for metal contamination in the final product. |
| Flow Chemistry | Enhanced safety, improved heat and mass transfer, easier scalability. | Initial setup costs, potential for channel clogging with solid byproducts. |
In-depth Mechanistic Studies at the Molecular Level
A thorough understanding of the reaction mechanisms of Acetanilide, 4'-(bis(2-bromoethyl)amino)- is crucial for predicting its reactivity, biological activity, and for the rational design of new applications. The presence of the bis(2-bromoethyl)amino group, a classic nitrogen mustard moiety, suggests a propensity for alkylation reactions. wikipedia.org
Areas for Mechanistic Investigation:
Aziridinium (B1262131) Ion Formation: A key mechanistic feature of nitrogen mustards is the intramolecular cyclization to form a highly reactive aziridinium ion. wikipedia.orgresearchgate.net Detailed kinetic and spectroscopic studies are needed to determine the rate of formation of this intermediate from Acetanilide, 4'-(bis(2-bromoethyl)amino)- under various conditions (e.g., pH, solvent polarity). The electron-donating or -withdrawing nature of the acetamido group at the para-position likely influences the electron density on the nitrogen atom, thereby affecting the rate of aziridinium ion formation. ebrary.net
DNA Alkylation: Nitrogen mustards are known to alkylate DNA, primarily at the N7 position of guanine (B1146940) bases, leading to interstrand cross-links. nih.govnih.gov Investigating the specific DNA alkylation profile of Acetanilide, 4'-(bis(2-bromoethyl)amino)- is essential. This would involve identifying the preferred binding sites on DNA, the structure of the resulting adducts, and the efficiency of cross-link formation.
Reaction Kinetics: A comprehensive study of the reaction kinetics with various nucleophiles will provide valuable data on the compound's reactivity and stability. This information is critical for any potential therapeutic or industrial application.
Exploration of New Catalytic Applications
While nitrogen mustards are primarily known for their biological alkylating properties, the unique electronic and structural features of Acetanilide, 4'-(bis(2-bromoethyl)amino)- suggest that it or its derivatives could have potential as catalysts.
Potential Catalytic Roles:
Lewis Base Catalysis: The nitrogen atom of the bis(2-bromoethyl)amino group could potentially act as a Lewis base catalyst in certain organic transformations.
Organocatalysis: Modification of the acetanilide backbone could lead to chiral derivatives that may function as organocatalysts in asymmetric synthesis.
Precursor to Heterocyclic Catalysts: The reactive nature of the bromoethyl groups could be exploited to synthesize novel heterocyclic structures, which may themselves possess catalytic activity.
Further research is required to explore these possibilities, starting with computational screening and followed by experimental validation.
Design of Next-Generation Chemical Probes Based on the Core Structure
The development of chemical probes is a rapidly growing field in chemical biology, enabling the visualization and study of biological processes in real-time. nih.govrsc.org The core structure of Acetanilide, 4'-(bis(2-bromoethyl)amino)- offers a modular scaffold for the design of such probes. rsc.org
Strategies for Probe Development:
Fluorescent Probes: By incorporating a fluorophore into the acetanilide ring, it may be possible to create fluorescent probes that report on specific biological events. researchgate.netnih.gov For example, a change in fluorescence upon alkylation of a target biomolecule could be used to monitor enzyme activity or detect specific DNA sequences. The design of such probes can be guided by principles of photoinduced electron transfer (PeT) or Förster resonance energy transfer (FRET). nih.gov
Activity-Based Probes: The reactive bis(2-bromoethyl)amino group can serve as a warhead for activity-based protein profiling (ABPP). These probes would covalently label the active site of specific enzymes, allowing for their identification and functional characterization within complex biological systems.
Bifunctional Probes: It is conceivable to design probes that combine a targeting moiety with the reactive nitrogen mustard group. This would allow for the specific delivery of the alkylating agent to a particular cellular location or protein, enabling targeted modification and study. acs.org
| Probe Type | Design Principle | Potential Application |
| Fluorescent Probe | Covalent attachment of a fluorophore to the acetanilide core. | Real-time imaging of biological processes, sensing of specific analytes. |
| Activity-Based Probe | Utilization of the bis(2-bromoethyl)amino group as a reactive warhead. | Profiling enzyme activity in complex proteomes, identifying new drug targets. |
| Bifunctional Probe | Combination of a targeting ligand with the reactive moiety. | Targeted delivery and modification of specific biomolecules. |
Computational Design of Functional Analogues
In silico methods, such as computer-aided drug design (CADD), are invaluable tools for accelerating the discovery and optimization of new molecules with desired properties. nih.gov Computational studies can provide insights into the structure-activity relationships of Acetanilide, 4'-(bis(2-bromoethyl)amino)- and guide the design of novel analogues. mdpi.com
Computational Approaches:
Density Functional Theory (DFT): DFT calculations can be employed to study the electronic structure, reactivity, and spectroscopic properties of the molecule. digitallibrary.co.in This can help in understanding the mechanism of aziridinium ion formation and its reactivity towards nucleophiles.
Molecular Docking and Molecular Dynamics (MD) Simulations: These techniques can be used to predict how analogues of Acetanilide, 4'-(bis(2-bromoethyl)amino)- might interact with biological targets such as DNA or specific proteins. nih.gov This can aid in the design of compounds with enhanced selectivity and potency.
Quantitative Structure-Activity Relationship (QSAR): By synthesizing a library of analogues and evaluating their activity, QSAR models can be developed to correlate specific structural features with biological function. This can guide the rational design of more effective compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
